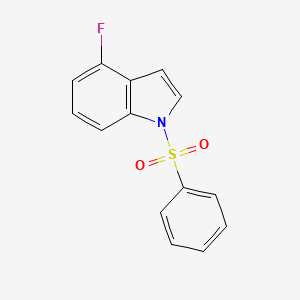

1H-Indole, 4-fluoro-1-(phenylsulfonyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1H-Indole, 4-fluoro-1-(phenylsulfonyl)- is a derivative of indole, which is a heterocyclic structure with a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The phenylsulfonyl group attached to the indole core suggests that this compound could be of interest in various chemical and pharmacological studies due to the potential reactivity of the sulfonyl moiety and the presence of the fluorine atom.

Synthesis Analysis

The synthesis of related indole derivatives has been reported in the literature. For instance, an efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles has been achieved in five steps from indole with a 46% yield . This process involves the protection of indole-3-carbaldehyde as the N-phenylsulfonyl derivative, followed by a series of reactions including lithiation and cyclization to produce the furoindoles . Another synthesis route for a similar compound, 4-(phenylsulfonyl)-4H-furo[3,4-b]indole, starts from indole-3-carboxaldehyde and involves a Diels-Alder reaction, yielding the final product in 28% yield . These methods could potentially be adapted for the synthesis of 1H-Indole, 4-fluoro-1-(phenylsulfonyl)-.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of hydrogen bonds and C-H...O interactions, which can significantly influence the compound's properties and reactivity. For example, the enol tautomer of a related compound, 4-(phenylsulfonyl)spiro[cyclopentane-1,9'-[9H]fluorene]-2,3-dione, exhibits intramolecular and intermolecular hydrogen bonding, forming a three-dimensional network . These structural features are crucial for understanding the behavior of such molecules in different environments and could be relevant for 1H-Indole, 4-fluoro-1-(phenylsulfonyl)- as well.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions due to their reactive sites. The synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indole demonstrates its ability to undergo a Diels-Alder reaction, which is a powerful tool in synthetic organic chemistry . This reactivity could be explored for 1H-Indole, 4-fluoro-1-(phenylsulfonyl)- to generate new compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of the phenylsulfonyl group and substituents like fluorine can affect the compound's polarity, solubility, and stability. Although specific data for 1H-Indole, 4-fluoro-1-(phenylsulfonyl)- is not provided, related compounds have been studied for their affinity to biological receptors, indicating that these molecules can have significant biological activities . The physical properties such as melting point, boiling point, and solubility would be essential to determine for practical applications of this compound.

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

1H-Indole, 4-fluoro-1-(phenylsulfonyl)- and its derivatives have been a subject of extensive research due to their interesting chemical properties. Mannes et al. (2017) synthesized three new derivatives of 1-(phenylsulfonyl)indole and analyzed their structures through single-crystal X-ray crystallography. The compounds exhibit distinct crystalline structures and dihedral angles, forming L-shaped or V-shaped molecules, depending on the puckering of the pyrrolyl ring from the nonplanar indole group. Furthermore, the study presents Density Functional Theory (DFT) calculations and molecular orbital calculations to understand the electronic structure of these compounds (Mannes et al., 2017).

Crystallography and Molecular Packing

Sakthivel et al. (2006) investigated the crystal packing of 3-Phenylsulfanyl-1-phenylsulfonyl-1H-indole-2-carbaldehyde, revealing that the phenyl rings form distinct dihedral angles with the indole ring system. This arrangement is stabilized by C—H⋯O interactions, emphasizing the molecular geometry and packing behavior of these compounds in crystalline form (Sakthivel et al., 2006).

Chemical Reactions and Functionalization

Nucleophilic Substitution

Gribble et al. (2010) introduced 1,2-Bis(phenylsulfonyl)indole as an electron-deficient indole that undergoes nucleophilic attack at C-3, predominantly with organocuprate nucleophiles. This research contributes to the understanding of nucleophilic addition to the indole core, a key reaction in the synthesis of various organic compounds (Gribble et al., 2010).

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-4-fluoroindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO2S/c15-13-7-4-8-14-12(13)9-10-16(14)19(17,18)11-5-2-1-3-6-11/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFCRMTYLDNSMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545815 |

Source

|

| Record name | 1-(Benzenesulfonyl)-4-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole, 4-fluoro-1-(phenylsulfonyl)- | |

CAS RN |

102855-23-2 |

Source

|

| Record name | 1-(Benzenesulfonyl)-4-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)

![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)

![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)